Pyridine, 2-chloro-5-(trimethylsilyl)-

Descripción general

Descripción

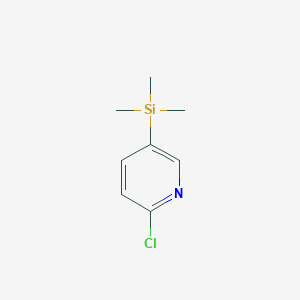

Pyridine, 2-chloro-5-(trimethylsilyl)- is an organosilicon compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-5-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of Pyridine, 2-chloro-5-(trimethylsilyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Pyridine, 2-chloro-5-(trimethylsilyl)- undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The trimethylsilyl group can be involved in coupling reactions, such as the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in the reactions of Pyridine, 2-chloro-5-(trimethylsilyl)- include:

Bases: Triethylamine, sodium hydride

Nucleophiles: Amines, thiols, alkoxides

Catalysts: Palladium complexes for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pyridine, 2-chloro-5-(trimethylsilyl)- has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functional materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use this compound to study the effects of organosilicon compounds on biological systems, including their potential as therapeutic agents.

Mecanismo De Acción

The mechanism of action of Pyridine, 2-chloro-5-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a trimethylsilyl group.

2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different chemical properties compared to the trimethylsilyl group.

Uniqueness

Pyridine, 2-chloro-5-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides steric bulk and chemical stability. This makes it particularly useful in protecting group chemistry and in reactions where steric hindrance is advantageous .

Actividad Biológica

Pyridine derivatives, particularly those with halogen and silyl substituents, have garnered attention for their diverse biological activities. This article focuses on the compound Pyridine, 2-chloro-5-(trimethylsilyl)- , exploring its biological activity through various studies and research findings.

Pyridine, 2-chloro-5-(trimethylsilyl)- is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a trimethylsilyl group. This structural configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of pyridine derivatives can be categorized into several key areas:

- Antimicrobial Activity

- Anti-inflammatory Effects

- Anticancer Properties

- Enzyme Modulation

Antimicrobial Activity

Pyridine derivatives have been shown to possess significant antimicrobial properties. For instance, compounds similar to Pyridine, 2-chloro-5-(trimethylsilyl)- have been evaluated for their effectiveness against various bacterial strains. In a study examining the antibacterial activity of pyridine derivatives, certain compounds exhibited potent effects against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Pyridine 2-chloro-5-(TMS) | Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives have been documented in various studies. For example, certain compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in animal models . The mechanism often involves modulation of signaling pathways associated with inflammation.

Anticancer Properties

Research has indicated that pyridine derivatives may exhibit anticancer activity. In vitro studies demonstrated that compounds similar to Pyridine, 2-chloro-5-(trimethylsilyl)- can induce apoptosis in cancer cell lines. One study highlighted that these compounds inhibited the growth of human lung adenocarcinoma cells (A549) by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including Pyridine, 2-chloro-5-(trimethylsilyl)- . The results showed that this compound had a notable inhibitory effect on multiple bacterial strains, supporting its potential as an antimicrobial agent .

- Study on Anti-inflammatory Effects : In another investigation, the anti-inflammatory effects of several pyridine derivatives were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Anticancer Activity Investigation : A comprehensive study focused on the anticancer potential of pyridine derivatives demonstrated that Pyridine, 2-chloro-5-(trimethylsilyl)- significantly inhibited cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Propiedades

IUPAC Name |

(6-chloropyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUKCUZRIDTARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479925 | |

| Record name | Pyridine, 2-chloro-5-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821773-96-0 | |

| Record name | Pyridine, 2-chloro-5-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.